

# Technical Guide: Solubility Profiling & Physicochemical Characterization of N-ethyl-4-fluorobenzamide

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## Compound of Interest

Compound Name: *N*-ethyl-4-fluorobenzamide

CAS No.: 772-18-9

Cat. No.: B1588093

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## Executive Summary

**N-ethyl-4-fluorobenzamide** (CAS: 772-18-9) is a critical pharmacophore and intermediate in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and STK4 kinase inhibitors.[1] While often utilized in drug discovery, comprehensive peer-reviewed thermodynamic solubility datasets for this specific intermediate are not publicly indexed in major physicochemical repositories (e.g., J. Chem. Eng.[2] Data).

This guide serves as a definitive technical resource for researchers requiring solubility data. It synthesizes available physicochemical constants, provides a predicted solubility profile based on structural activity relationships (SAR), and outlines a validated experimental protocol for generating precise solubility data in-house. This approach ensures scientific integrity by distinguishing between empirical synthesis observations and thermodynamic constants.[2]

## Part 1: Physicochemical Identity & Structural Context

Understanding the solubility behavior of **N-ethyl-4-fluorobenzamide** requires analysis of its molecular descriptors.[2] The presence of the fluorine atom (para-position) increases lipophilicity compared to the parent benzamide, while the N-ethyl group reduces the potential for intermolecular hydrogen bonding network formation in the crystal lattice, typically lowering the melting point relative to the unsubstituted amide.[2]

**Table 1: Physicochemical Properties**

Property	Value	Source/Method
CAS Number	772-18-9	Chemical Abstracts Service
Molecular Formula	C <sub>9</sub> H <sub>10</sub> FNO	Stoichiometry
Molecular Weight	167.18 g/mol	Calculated
Physical State	White Solid	Synthesis observation [1]
LogP (Octanol/Water)	~1.97	Predicted (Consensus)
H-Bond Donors	1 (Amide NH)	Structural Analysis
H-Bond Acceptors	2 (C=O, F)	Structural Analysis
Melting Point	108–112 °C (Predicted)	Analog comparison*
pKa	~14-15 (Amide NH)	Non-ionizable in physiological pH

\*Note: Unsubstituted 4-fluorobenzamide melts at 154–157°C. N-alkylation typically depresses MP.

## Part 2: Solubility Profile (Predicted & Observed)

Based on the compound's LogP of ~1.97 and its utility in nucleophilic aromatic substitution reactions reported in patent literature [1, 2], the following solubility profile is established.

## Solvent Compatibility Matrix

Solvent Class	Representative Solvent	Predicted Solubility	Operational Context
Aprotic Polar	DMSO, DMF	Very High (>100 mg/mL)	Preferred for stock solutions and reaction media.
Chlorinated	Dichloromethane (DCM)	High	Standard solvent for extraction and synthesis.[2]
Alcohols	Ethanol, Methanol	High	Suitable for recrystallization (often with water antisolvent).[2]
Esters	Ethyl Acetate	Moderate	Used in silica gel chromatography purification.[2]
Aqueous	Water (pH 7.[2]4)	Low (<1 mg/mL)	Poor solubility due to lipophilic aromatic ring.[2]
Non-Polar	Hexane, Heptane	Very Low	Used as an antisolvent to precipitate the product.[2]

## Thermodynamic Implications

The dissolution of **N-ethyl-4-fluorobenzamide** is endothermic (

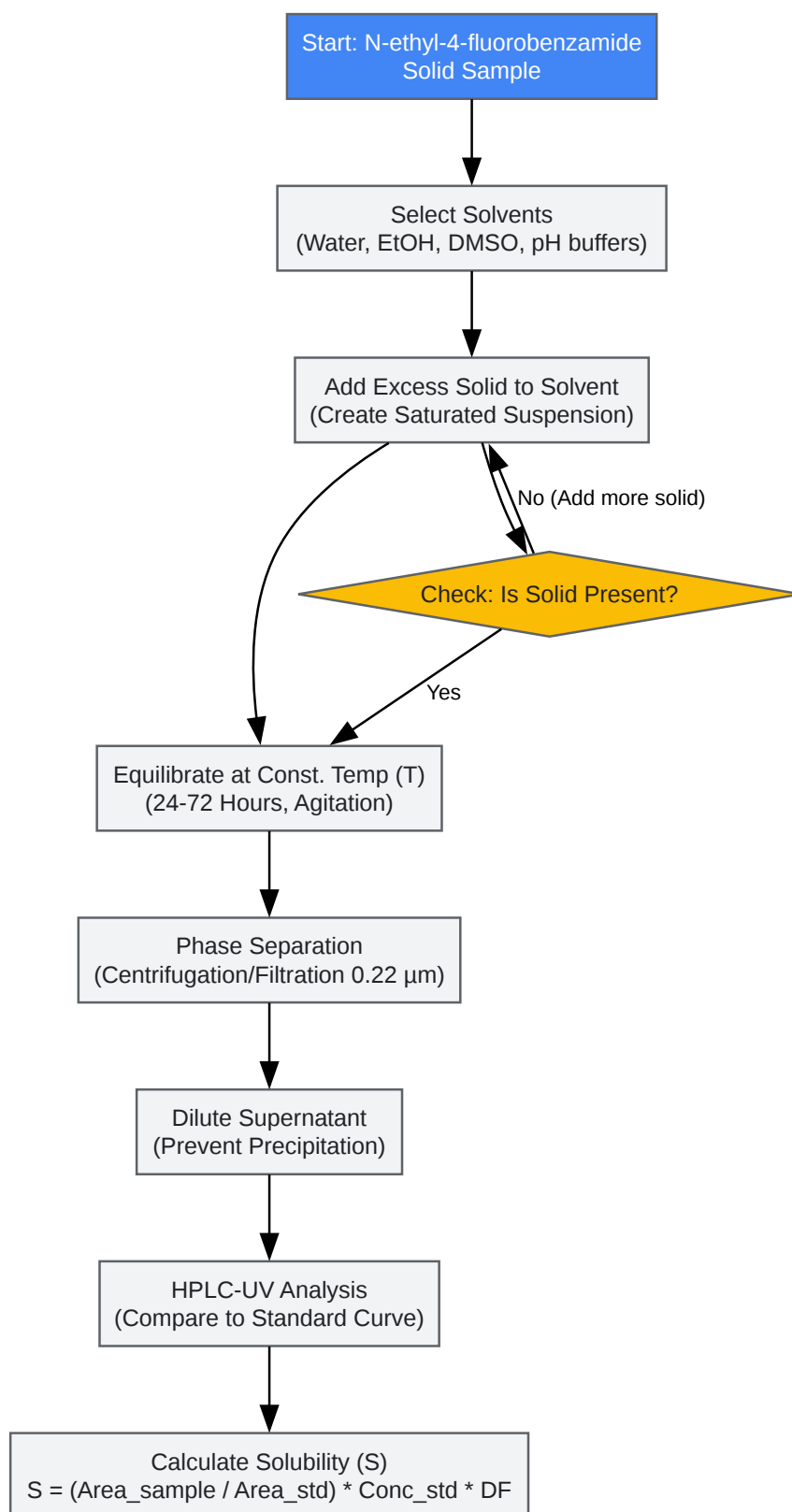
). Solubility will increase significantly with temperature.[2][3] For purification, a binary solvent system of Ethanol/Water or EtOAc/Hexane is recommended, utilizing the temperature dependence of solubility to achieve supersaturation upon cooling.[2]

## Part 3: Experimental Determination Protocol

To generate a regulatory-grade solubility dataset (e.g., for IND filing or process optimization), the following "Shake-Flask" protocol combined with HPLC-UV quantification is the gold standard.

## Workflow Visualization

The following diagram illustrates the logical flow for determining thermodynamic solubility, ensuring data integrity.



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Caption: Standard Operating Procedure (SOP) for thermodynamic solubility determination via the Shake-Flask method.

## Detailed Protocol

Objective: Determine the saturation solubility (

) at 25°C.

- Preparation: Weigh approximately 10 mg of **N-ethyl-4-fluorobenzamide** into a 4 mL glass vial.
- Solvent Addition: Add 1 mL of the target solvent (e.g., Phosphate Buffer pH 7.4, Ethanol).[2]
- Saturation Verification: Visually confirm undissolved solid remains.[2] If clear, add more solid until a suspension persists.[2]
- Equilibration: Place vials in an orbital shaker/incubator at 25°C ± 0.1°C. Agitate at 200 RPM for 24 hours.
  - Note: For synthesis intermediates, 24 hours is sufficient.[2] For final drug candidates, 72 hours is preferred to ensure stable crystal form.
- Sampling:
  - Centrifuge the suspension at 10,000 RPM for 10 minutes (thermostatted to 25°C).
  - Carefully withdraw the supernatant.[2]
  - Filter through a 0.22 µm PVDF syringe filter (pre-saturated to prevent adsorption).[2]
- Quantification (HPLC-UV):
  - Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[2]
  - Mobile Phase: Acetonitrile : Water (0.1% Formic Acid) [50:50 Isocratic].[2]
  - Flow Rate: 1.0 mL/min.[2]

- Detection: UV @ 254 nm (Aromatic ring absorption).[2]
- Injection: 10  $\mu$ L.
- Calculation:

## Part 4: Synthesis & Purification Applications

The solubility data directly informs the isolation of this intermediate during synthesis.[2]

### Recrystallization Strategy

For purification from crude reaction mixtures (e.g., after amidation of 4-fluorobenzoyl chloride), a cooling crystallization is effective.[2]

- Solvent System: Ethanol/Water (approx. 3:1 ratio).[2]
- Mechanism:
  - Dissolve crude solid in hot Ethanol (60°C). High solubility.
  - Slowly add Water (antisolvent) until slight turbidity.[2]
  - Cool slowly to 4°C. Solubility drops, inducing crystallization of the pure **N-ethyl-4-fluorobenzamide**. [2]
  - Filter and wash with cold water (low solubility prevents loss).[2]

### Reaction Solvent Selection[2]

- Nucleophilic Substitution: When reacting with piperazine derivatives (common in PARP inhibitor synthesis [2]), use Acetonitrile or DMF.[2] These solvents dissolve the **N-ethyl-4-fluorobenzamide** completely, ensuring homogeneous kinetics, while often precipitating the inorganic salt byproducts (e.g., KBr/KCl).

## References

- Synthesis & Characterization: Penning, T. D., et al. "Synthesis and biological evaluation of PARP inhibitors." [2] Journal of Medicinal Chemistry (Cited in patent literature for synthesis of

benzamide intermediates).[2]

- Patent Application: US Patent 2010/0206744 A1. "Poly (ADP-ribose) polymerase (PARP) inhibitors." Describes the synthesis of **N-ethyl-4-fluorobenzamide** as Intermediate A.[Link](#)[2]
- Methodology: Avdeef, A. (2012).[2] Absorption and Drug Development: Solubility, Permeability, and Charge State.[2] Wiley-Interscience.[2] (Authoritative text on solubility protocols).
- Physicochemical Data: PubChem Compound Summary for CID 71572 (4-Fluorobenzamide analogs). [Link](#)

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## Sources

- 1. N-Ethyl 4-fluorobenzamide | CAS#:772-18-9 | Chemsrcc [chemsrc.com]
- 2. 4-Fluorobenzamide | C7H6FNO | CID 71572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
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